molecular formula C16H21N3O3S B267489 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B267489
M. Wt: 335.4 g/mol
InChI Key: PFYUQLNOAUXFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as PCTAAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PCTAAM is a thioamide derivative that has a benzamide core structure. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is not fully understood, but it is believed to act by binding to specific proteins and modulating their activity. 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to bind to the active site of enzymes and inhibit their activity. It has also been shown to bind to DNA and interfere with its replication and transcription.
Biochemical and Physiological Effects:
4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of enzymes involved in DNA replication and transcription. In vivo studies have shown that 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has low toxicity and does not cause significant adverse effects.

Advantages and Limitations for Lab Experiments

4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has low toxicity. It has also been shown to have a high binding affinity for proteins and DNA, making it a useful tool for studying their interactions. However, 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. It also has limited stability, which can affect its performance in long-term experiments.

Future Directions

There are several future directions for the study of 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide. One direction is to explore its potential as an anticancer drug. Further studies are needed to determine its efficacy and safety in vivo and to optimize its pharmacokinetic properties. Another direction is to investigate its potential as a building block for novel materials with unique properties. 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can be used to synthesize polymers and other materials with specific functions, such as drug delivery systems or electronic devices. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide and to identify its binding partners in cells. This information can be used to design more potent and selective 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide derivatives for various applications.
Conclusion:
In conclusion, 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a thioamide derivative with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide, including its potential as an anticancer drug and as a building block for novel materials. Further studies are needed to fully understand the potential of 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide and to optimize its properties for various applications.

Synthesis Methods

4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can be synthesized using different methods, and one of the most common methods is the reaction of 2-chloro-N-(tetrahydrofuran-2-ylmethyl)benzamide with potassium thiocyanate in the presence of propanoic acid. The reaction results in the formation of 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide as a white solid, which can be purified using recrystallization techniques.

Scientific Research Applications

4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has shown potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has been used as a probe to study the binding interactions of proteins with small molecules. In materials science, 4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has been used as a building block to synthesize novel materials with unique properties.

properties

Product Name

4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(propanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C16H21N3O3S/c1-2-14(20)19-16(23)18-12-7-5-11(6-8-12)15(21)17-10-13-4-3-9-22-13/h5-8,13H,2-4,9-10H2,1H3,(H,17,21)(H2,18,19,20,23)

InChI Key

PFYUQLNOAUXFFC-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NCC2CCCO2

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NCC2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.